molecular formula C10H15ClN2O B2594226 N-(2-aminoethyl)-4-methylbenzamide hydrochloride CAS No. 17197-12-5

N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Cat. No.: B2594226
CAS No.: 17197-12-5
M. Wt: 214.69
InChI Key: CVYVNMSEQZYNDS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is This compound , reflecting its structural components:

  • A benzamide backbone (benzoic acid amide).
  • A 4-methyl group (-CH₃) at the para position of the benzene ring.
  • A 2-aminoethyl substituent (-CH₂CH₂NH₂) bonded to the amide nitrogen.
  • A hydrochloride counterion (Cl⁻) associated with the protonated amine group.

The structural formula is represented as:
$$ \text{CC}_1=\text{CC}=(\text{C}(=\text{O})\text{NCCN})\text{C}(\text{Cl}) $$
The SMILES notation is CNC(=O)C1=CC=C(C=C1)CCN.Cl, and the InChIKey is SCGKTGMPBBLZHL-UHFFFAOYSA-N .

CAS Registry Number and Alternative Chemical Identifiers

The compound is registered under the CAS Number 17197-12-5 for its hydrochloride form . Additional identifiers include:

Identifier Type Value
European Community (EC) Number 946-457-8
ChemSpider ID 16805752 (base compound)
PubChem CID 13576898 (base compound)
Molecular Formula C₁₀H₁₅ClN₂O

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅ClN₂O corresponds to a monoisotopic mass of 214.6919 g/mol . The hydrochloride salt increases the molecular weight by 36.46 g/mol compared to the free base (C₁₀H₁₄N₂O, 178.23 g/mol) . A breakdown of the composition is provided below:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 15 1.008 15.12
Cl 1 35.45 35.45
N 2 14.01 28.02
O 1 16.00 16.00
Total - - 214.69

Tautomeric Forms and Protonation States

The compound exists predominantly in its amide form under standard conditions, with no evidence of keto-enol tautomerism due to the stability of the amide resonance structure . However, the 2-aminoethyl group undergoes protonation in acidic environments, forming a positively charged ammonium ion (NH₃⁺) paired with the chloride counterion. This protonation enhances solubility in polar solvents and influences intermolecular interactions.

Quantum mechanical calculations suggest that the amide-imide tautomerization observed in glutamine derivatives is unlikely here due to the absence of adjacent hydrogen-bonding donors. The protonation state of the amine group remains invariant in physiological pH ranges, stabilizing the hydrochloride salt form .

Properties

IUPAC Name

N-(2-aminoethyl)-4-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYVNMSEQZYNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-methylbenzamide hydrochloride typically involves the reaction of 4-methylbenzoic acid with 2-aminoethanol to form the corresponding amide. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond. The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

Medicinal Chemistry

N-(2-aminoethyl)-4-methylbenzamide hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to act as a ligand in receptor studies, indicating potential therapeutic applications.

Table 1: Applications in Medicinal Chemistry

Application TypeDescriptionPotential Uses
SynthesisIntermediate for complex organic moleculesDrug development
Receptor StudiesLigand interactionsPharmacological research

Neuropharmacology

The compound has been investigated for its role as a reversible inhibitor of Monoamine Oxidase B (MAO-B). This inhibition leads to increased levels of neurotransmitters such as dopamine, making it a candidate for treating neurodegenerative diseases like Parkinson's disease.

Table 2: Biological Activity Overview

Activity TypeDescriptionPotential Applications
MAO-B InhibitionElevates dopamine levelsParkinson's disease treatment
DAT InhibitionIncreases synaptic dopamineADHD and mood disorder treatments
Enzyme InteractionModulates neurotransmitter metabolismNeuropharmacology research

Antiparasitic Research

Recent studies have identified N-(2-aminoethyl)-4-methylbenzamide derivatives as potential antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). A specific analogue demonstrated potent activity with an in vitro EC50_{50} of 0.001 μM and showed effectiveness in vivo.

Case Study: Antiparasitic Activity

  • Compound Tested: N-(2-aminoethyl)-N-phenyl benzamides
  • Results: Compound demonstrated good oral bioavailability and cured 2 out of 3 infected mice when dosed at 50 mg/kg for four days .

Neuroprotective Effects

A study highlighted that this compound protects dopaminergic neurons from oxidative stress, suggesting its potential use in neuroprotective therapies.

Behavioral Studies

In animal models, administration improved motor function and reduced Parkinson's disease symptoms, emphasizing its role in enhancing dopaminergic signaling.

Fluorescent Probes Development

Research has explored the use of this compound in developing fluorescent probes for biological imaging, showcasing its versatility beyond traditional pharmacological applications.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-methylbenzamide hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl side chain can form hydrogen bonds or ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physicochemical Properties

The biological activity and physicochemical properties of N-(2-aminoethyl)benzamides are heavily influenced by substituents on the benzamide core. Below is a comparative analysis of key analogs:

Table 1: Substituent-Driven Variations in N-(2-Aminoethyl)benzamide Derivatives
Compound Name Substituent(s) Molecular Formula Key Properties/Activities Yield (%) Evidence ID
N-(2-Aminoethyl)-4-methylbenzamide HCl 4-methyl C₁₀H₁₄ClN₂O High lipophilicity N/A N/A
RO16-6491 (4-chloro analog) 4-chloro C₉H₁₁Cl₂N₂O Imidazoline I₂ receptor ligand N/A
N-(2-Aminoethyl)-4-methoxybenzamide HCl 4-methoxy C₁₀H₁₄N₂O₂·HCl Enhanced solubility vs. methyl analog N/A
Compound 65 () 4-Fluoro, 2-CF₃ C₂₄H₂₁ClF₄N₂O₂ Potent anti-Trypanosoma brucei activity 69
Compound 69 () 2,4-Dichloro, isopropyl C₂₄H₂₃Cl₂N₂O₂ Moderate anti-parasitic activity 54

Key Observations :

  • Synthetic Yields : Substituents with electron-withdrawing groups (e.g., trifluoromethyl in Compound 65) correlate with higher yields (69–76%) compared to bulky groups (e.g., isopropyl in Compound 69, 54%) .
  • Biological Targets : Chloro and fluoro analogs (e.g., RO16-6491, Compound 65) show specificity for imidazoline I₂ receptors and anti-parasitic activity, respectively, highlighting substituent-dependent target engagement .

Pharmacological Profiles

Imidazoline Receptor Affinity
  • RO16-6491 (4-chloro) : Binds selectively to imidazoline I₂ receptors, implicated in neuroprotection and mood regulation .
  • Target Compound (4-methyl) : Predicted to exhibit moderate I₂ affinity due to the methyl group’s electron-donating nature, though direct evidence is lacking.
Anti-Parasitic Activity
  • Compound 65 (4-Fluoro, 2-CF₃): Demonstrates IC₅₀ = 12 nM against Trypanosoma brucei, attributed to the trifluoromethyl group’s metabolic stability .

Biological Activity

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C11_{11}H16_{16}ClN1_{1}O
  • Molecular Weight : Approximately 214.69 g/mol
  • Functional Groups : Amide group, para-methyl substitution on the benzene ring, and an aminoethyl side chain.

These structural elements contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand in receptor studies and as a precursor in the synthesis of bioactive compounds. The aminoethyl side chain allows for hydrogen bonding and electrostatic interactions with proteins, potentially modulating their activity. This interaction can influence various biochemical pathways, making it a candidate for further medicinal exploration.

1. Ligand in Receptor Studies

This compound has been investigated for its potential as a ligand in receptor studies. Its structural characteristics suggest that it may interact with specific receptors, influencing cellular signaling pathways. This property is valuable for drug discovery efforts aimed at developing new therapeutic agents targeting various diseases.

2. Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, analogs have shown significant antitumor efficacy in vivo, indicating that modifications to the benzamide structure can enhance biological activity against cancer cells .

3. Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on specific enzymes involved in critical metabolic pathways. For example, similar benzamide derivatives have been shown to inhibit heat shock proteins (Hsp90), which play a crucial role in cancer cell survival .

Case Studies

  • Antiparasitic Activity : A related compound demonstrated potent activity against Trypanosoma brucei, with an EC50_{50} of 0.001 μM. This indicates that benzamide derivatives can be optimized for use in treating parasitic infections, showcasing the potential of this compound as a lead compound in drug development .
  • Selectivity and Toxicity : In vitro studies revealed that certain analogs exhibited selectivity over mammalian cells while maintaining low toxicity levels. For instance, a compound similar to this compound showed an IC50_{50} against CYP3A4 enzyme activity, suggesting a need for careful evaluation of potential side effects during therapeutic application .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and its analogs:

CompoundTargetEC50_{50} (μM)SelectivityNotes
This compoundCancer cells--Potential ligand for receptor studies
Analog 1T. brucei0.001>30-fold over mammalian cellsPotent antiparasitic properties
Analog 2Hsp90--Inhibitory effects on cancer cell survival

Q & A

Q. How to validate target engagement in live parasites?

  • Cellular thermal shift assays (CETSA) confirm binding to TryR. A ≥2°C shift in Tm (melting temperature) indicates ligand stabilization .

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